Cas no 273376-40-2 (tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate)

Technical Introduction: tert-Butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring a tert-butyl carbamate protecting group. Its rigid azabicyclo[3.2.1]octane scaffold provides structural stability, while the aminomethyl moiety offers versatility for further functionalization. The tert-butyloxycarbonyl (Boc) group enhances solubility and facilitates selective deprotection under mild acidic conditions, making it suitable for peptide synthesis and medicinal chemistry applications. This compound is particularly valuable as an intermediate in the synthesis of pharmacologically active molecules, leveraging its constrained geometry to influence stereochemical outcomes. High purity and well-defined reactivity ensure consistent performance in complex organic transformations.
tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate structure
273376-40-2 structure
商品名:tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS番号:273376-40-2
MF:C13H24N2O2
メガワット:240.341863632202
MDL:MFCD20126199
CID:4643095
PubChem ID:50999075

tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 化学的及び物理的性質

名前と識別子

    • exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
    • endo-3-aminomethyl-8-boc-8-azabicyclo[3.2.1]octane
    • (3-endo)-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
    • tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
    • YKA20753
    • YKA37640
    • P16195
    • exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanamine
    • tert-butyl (1R
    • tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
    • EN300-365351
    • AKOS037644398
    • 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
    • (3-endo)-tert-Butyl3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
    • CS-0049602
    • TERT-BUTYL (1R,3R,5S)-3-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE
    • 273376-40-2
    • DTXSID701131772
    • AS-33416
    • CS-0049372
    • exo-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
    • AKOS026674348
    • MFCD20126200
    • AS-53207
    • tert-butyl (1R,3s,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
    • tert-butyl (1R,3S,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, exo
    • EN300-6735537
    • MFCD20126199
    • 273207-53-7
    • MDL: MFCD20126199
    • インチ: 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
    • InChIKey: JYURWVQSNWVJSV-FGWVZKOKSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1[C@@H]2CC[C@H]1CC(CN)C2)=O

計算された属性

  • せいみつぶんしりょう: 240.183778013g/mol
  • どういたいしつりょう: 240.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6
  • 疎水性パラメータ計算基準値(XlogP): 1.5

tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-365351-0.25g
tert-butyl (1R,3R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
273376-40-2 95.0%
0.25g
$312.0 2025-03-18
eNovation Chemicals LLC
D585416-1G
endo-3-aminomethyl-8-boc-8-azabicyclo[3.2.1]octane
273376-40-2 97%
1g
$420 2024-05-23
eNovation Chemicals LLC
D585416-500MG
endo-3-aminomethyl-8-boc-8-azabicyclo[3.2.1]octane
273376-40-2 97%
500mg
$275 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00290-250MG
tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
273376-40-2 97%
250MG
¥ 765.00 2023-04-13
eNovation Chemicals LLC
D585416-5G
endo-3-aminomethyl-8-boc-8-azabicyclo[3.2.1]octane
273376-40-2 97%
5g
$1325 2024-05-23
Enamine
EN300-365351-0.1g
tert-butyl (1R,3R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
273376-40-2 95.0%
0.1g
$298.0 2025-03-18
Enamine
EN300-365351-5.0g
tert-butyl (1R,3R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
273376-40-2 95.0%
5.0g
$1077.0 2025-03-18
Aaron
AR00I5VH-250mg
(3-endo)-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
273376-40-2 97%
250mg
$98.00 2025-02-12
Aaron
AR00I5VH-500mg
(3-endo)-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
273376-40-2 97%
500mg
$188.00 2025-02-12
Ambeed
A593091-10g
(3-endo)-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
273376-40-2 97%
10g
$2615.0 2024-07-28

tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 関連文献

tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylateに関する追加情報

Introduction to Tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 273376-40-2)

Tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, identified by its CAS number 273376-40-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of azabicycloalkanes, which are known for their diverse applications in drug design and development. The presence of a tertiary butyl group, an amino methyl substituent, and an azabicyclo[3.2.1]octane core imparts distinct chemical and pharmacological properties, making it a subject of intense research interest.

The structure of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is characterized by a bicyclic framework consisting of three rings—a cyclopropane ring fused to a seven-membered azacycloheptane ring, which is further connected to a cyclohexane ring. This intricate architecture contributes to the compound's rigidity and stability, while also providing multiple sites for functionalization and interaction with biological targets. The amine methyl group at the 3-position serves as a key pharmacophore, enabling potential interactions with various enzymes and receptors, whereas the tert-butyl group at the 8-position enhances lipophilicity and metabolic stability.

In recent years, there has been growing interest in azabicycloalkanes as scaffolds for developing novel therapeutic agents due to their ability to mimic natural amino acid structures and exhibit high binding affinity towards biological targets. The bicyclo[3.2.1]octane core of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is particularly noteworthy, as it has been shown to possess promising properties for drug discovery. For instance, studies have demonstrated that derivatives of this class can interact with enzymes involved in metabolic pathways, making them potential candidates for treating conditions such as inflammation, pain, and neurodegenerative diseases.

One of the most compelling aspects of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is its potential as a precursor for more complex molecules through further chemical modifications. The carboxylate group at the 8-position allows for facile coupling with various functional groups, enabling the synthesis of peptidomimetics or other bioactive molecules that could have therapeutic applications. Additionally, the amine methyl group provides a handle for derivatization into amides or other heterocycles, expanding the structural diversity of compounds derived from this scaffold.

Recent advancements in computational chemistry have also highlighted the significance of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in drug design. Molecular modeling studies have revealed that this compound can effectively bind to specific pockets on target proteins, suggesting its utility in developing small-molecule inhibitors or modulators. These insights have spurred further research into optimizing its pharmacokinetic properties and exploring its potential in preclinical studies.

The synthesis of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic framework requires careful selection of reaction conditions and reagents to ensure high yield and purity. However, recent methodologies have improved the efficiency of these synthetic routes, making it more feasible to produce this compound on a larger scale for research purposes.

The biological evaluation of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has yielded intriguing results that underscore its potential therapeutic value. In vitro studies have shown that this compound exhibits inhibitory activity against certain enzymes relevant to inflammatory pathways, suggesting its utility as an anti-inflammatory agent or adjunct therapy in chronic inflammatory diseases.

Moreover, preliminary in vivo studies have demonstrated that derivatives of this class can modulate neural activity without significant side effects, indicating their potential application in treating neurological disorders such as epilepsy or Parkinson's disease. These findings have prompted researchers to explore additional pharmacological profiles and therapeutic applications for compounds based on the bicyclo[3.2.1]octane core, including tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate.

The future direction of research on tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate will likely focus on optimizing its chemical properties for better bioavailability and metabolic stability while exploring new synthetic strategies for constructing more complex derivatives.

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Amadis Chemical Company Limited
(CAS:273376-40-2)tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
A1084692
清らかである:99%/99%/99%/99%
はかる:10g/5g/1g/500mg
価格 ($):2354.0/1363.0/305.0/284.0